molecular formula C7H9IN2O B12232971 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B12232971
M. Wt: 264.06 g/mol
InChI Key: RHZCUDZDARZYDL-UHFFFAOYSA-N
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Description

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position, a propyl group at the 1-position, and an aldehyde group at the 3-position. The molecular formula is C7H9IN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-iodo-1-propyl-1H-pyrazole with a formylating agent to introduce the aldehyde group at the 3-position. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 4-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid

    Reduction: 4-Iodo-1-propyl-1H-pyrazole-3-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-isopropyl-1H-pyrazole: Similar structure but with an isopropyl group instead of a propyl group.

    3-Iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the iodine and aldehyde groups at different positions.

Uniqueness

4-Iodo-1-propyl-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the iodine atom at the 4-position and the aldehyde group at the 3-position provides distinct chemical properties that can be leveraged in various synthetic and research applications .

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

4-iodo-1-propylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H9IN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4-5H,2-3H2,1H3

InChI Key

RHZCUDZDARZYDL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C=O)I

Origin of Product

United States

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